molecular formula C25H26N6O3 B14998962 (2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(furan-2-yl)prop-2-enamide

(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B14998962
M. Wt: 458.5 g/mol
InChI Key: HTPZYBRXQMCGRR-VQHVLOKHSA-N
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Description

The compound (2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(furan-2-yl)prop-2-enamide is a complex organic molecule that features a combination of pyrimidine, indole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the individual building blocks, such as the 4,6-dimethylpyrimidine, 5-methoxyindole, and furan derivatives. These intermediates are then coupled through a series of condensation and substitution reactions under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(furan-2-yl)prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

(2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(furan-2-yl)prop-2-enamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Bis(2-ethylhexyl) terephthalate

Uniqueness

Compared to these similar compounds, (2E)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-(furan-2-yl)prop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H26N6O3

Molecular Weight

458.5 g/mol

IUPAC Name

(E)-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C25H26N6O3/c1-16-13-17(2)29-25(28-16)31-24(30-23(32)9-7-19-5-4-12-34-19)26-11-10-18-15-27-22-8-6-20(33-3)14-21(18)22/h4-9,12-15,27H,10-11H2,1-3H3,(H2,26,28,29,30,31,32)/b9-7+

InChI Key

HTPZYBRXQMCGRR-VQHVLOKHSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)/C=C/C4=CC=CO4)C

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)C=CC4=CC=CO4)C

Origin of Product

United States

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